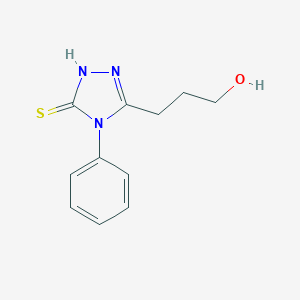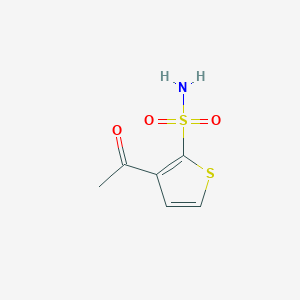![molecular formula C17H12N2O5 B187940 (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 904-42-7](/img/structure/B187940.png)
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one, also known as MNOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
作用机制
The mechanism of action of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the induction of apoptosis in cancer cells. (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to bind to the active site of bacterial transpeptidase, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall, leading to cell death. In cancer cells, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to induce cell cycle arrest and apoptosis by activating the caspase cascade and downregulating the expression of anti-apoptotic proteins.
生化和生理效应
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to have several biochemical and physiological effects. In addition to its antimicrobial and anticancer activities, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to possess anti-inflammatory and antioxidant properties. (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are involved in the pathogenesis of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, and it has shown potent activity against a wide range of bacterial strains and cancer cell lines. However, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has not been extensively studied in vivo, so its pharmacokinetics and toxicity profile are not well understood.
未来方向
There are several future directions for the study of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one. One area of interest is the development of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one derivatives with improved solubility and bioavailability. Another area of interest is the study of the pharmacokinetics and toxicity profile of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one in vivo. Additionally, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has shown potential as a lead compound for the development of novel antimicrobial and anticancer agents, so further studies in this area are warranted. Finally, the anti-inflammatory and antioxidant properties of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one suggest that it may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases, so further studies in this area are also warranted.
Conclusion:
In conclusion, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has shown potent activity against a wide range of bacterial strains and cancer cell lines, and it possesses anti-inflammatory and antioxidant properties. However, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has some limitations for lab experiments, and its pharmacokinetics and toxicity profile are not well understood. Future studies in the development of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one derivatives, pharmacokinetics, and toxicity profile, and its potential applications in the treatment of various diseases are warranted.
合成方法
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methoxy-3-nitrobenzaldehyde and phenylacetic acid with urea in the presence of acetic acid and glacial acetic acid. The resulting product is then purified using recrystallization to obtain pure (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one.
科学研究应用
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is in the field of medicinal chemistry. (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to possess potent antimicrobial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Additionally, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer.
属性
CAS 编号 |
904-42-7 |
|---|---|
产品名称 |
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
分子式 |
C17H12N2O5 |
分子量 |
324.29 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12N2O5/c1-23-15-8-7-11(10-14(15)19(21)22)9-13-17(20)24-16(18-13)12-5-3-2-4-6-12/h2-10H,1H3/b13-9- |
InChI 键 |
MVUBWJHIBMVYMD-LCYFTJDESA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-] |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-] |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



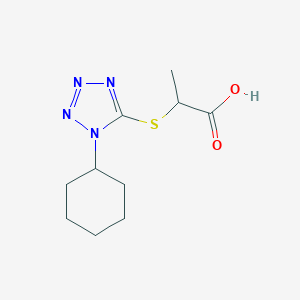
![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)

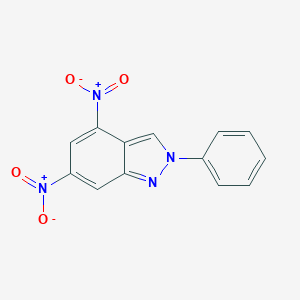

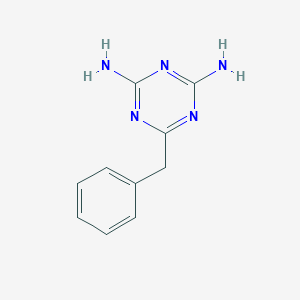
![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
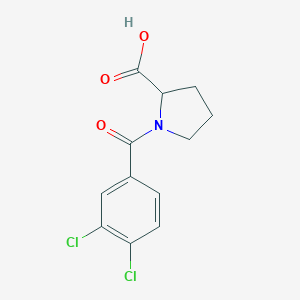
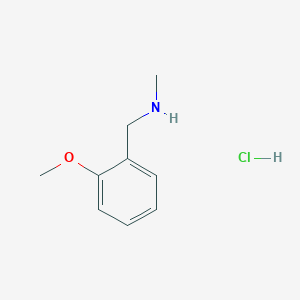
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
